8-Bromo-6-(trifluoromethoxy)-1,2,3,4-tetrahydroquinoline
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Overview
Description
Preparation Methods
The synthesis of 8-Bromo-6-(trifluoromethoxy)-1,2,3,4-tetrahydroquinoline typically involves the reaction of trimethyl borate with this compound . The reaction conditions often include a controlled temperature environment and the use of specific catalysts to ensure the desired product is obtained. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency .
Chemical Reactions Analysis
8-Bromo-6-(trifluoromethoxy)-1,2,3,4-tetrahydroquinoline undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can also be performed, leading to the formation of reduced derivatives.
Substitution: The bromine atom in the compound can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
8-Bromo-6-(trifluoromethoxy)-1,2,3,4-tetrahydroquinoline has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is used in studies involving enzyme inhibition and protein interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 8-Bromo-6-(trifluoromethoxy)-1,2,3,4-tetrahydroquinoline involves its interaction with specific molecular targets. These interactions can lead to the inhibition of certain enzymes or the modulation of protein functions. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
8-Bromo-6-(trifluoromethoxy)-1,2,3,4-tetrahydroquinoline can be compared with other similar compounds, such as:
6-(Trifluoromethoxy)quinoline: Lacks the bromine atom, leading to different reactivity and applications.
8-Bromoquinoline: Lacks the trifluoromethoxy group, affecting its chemical properties and uses.
6-Bromo-8-(trifluoromethoxy)quinoline: A positional isomer with different chemical behavior
These comparisons highlight the unique properties and applications of this compound, making it a valuable compound in various research fields.
Properties
IUPAC Name |
8-bromo-6-(trifluoromethoxy)-1,2,3,4-tetrahydroquinoline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrF3NO/c11-8-5-7(16-10(12,13)14)4-6-2-1-3-15-9(6)8/h4-5,15H,1-3H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MDVBDLPWHCPUPW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C(=CC(=C2)OC(F)(F)F)Br)NC1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrF3NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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